molecular formula C7H13ClN2S B1524742 2-(1,3-Thiazol-2-yl)butan-2-amine hydrochloride CAS No. 1334147-82-8

2-(1,3-Thiazol-2-yl)butan-2-amine hydrochloride

Cat. No.: B1524742
CAS No.: 1334147-82-8
M. Wt: 192.71 g/mol
InChI Key: JIRPEYLWMZWEPH-UHFFFAOYSA-N
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Description

2-(1,3-Thiazol-2-yl)butan-2-amine hydrochloride is a chemical compound of interest in medicinal chemistry and drug discovery research. The core structure of this compound incorporates a 1,3-thiazole ring, a privileged scaffold renowned for its widespread presence in biologically active molecules . The 2-aminothiazole motif and its derivatives are known to exhibit a broad spectrum of pharmacological activities, serving as key structural components in various therapeutic agents . Researchers investigate such compounds for their potential as scaffolds in developing new antimicrobial agents, given the pressing need to combat drug-resistant pathogens . Furthermore, structural analogs have been explored as inhibitors for enzymes like urease, with potential research applications in managing conditions related to microbial virulence . The hydrochloride salt form typically enhances the compound's stability and solubility, facilitating its use in various in vitro assay systems. This product is provided For Research Use Only. It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or personal use of any kind. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(1,3-thiazol-2-yl)butan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S.ClH/c1-3-7(2,8)6-9-4-5-10-6;/h4-5H,3,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIRPEYLWMZWEPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C1=NC=CS1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Preparation Methods

The preparation of 2-(1,3-Thiazol-2-yl)butan-2-amine hydrochloride involves multi-step organic synthesis, primarily centered around the formation of the thiazole ring and subsequent functionalization to introduce the butan-2-amine side chain. Below are detailed synthetic strategies from recent literature and patents.

Method 1: Hantzsch Thiazole Synthesis from Thioureido Acids and α-Haloketones

  • Starting Materials: Thioureido acid derivatives and α-haloketones (e.g., chloroacetaldehyde or chloroacetone).
  • Reaction Conditions: Typically performed in aqueous or mixed solvent systems at room temperature or mild heating.
  • Key Steps:
    • Thioureido acid reacts with monochloroacetic acid or chloroacetone to form the thiazole ring via cyclization.
    • Reaction times vary from 24 hours at room temperature to shorter times at elevated temperatures.
  • Yields and Purity: High yields are reported when the reaction is conducted in water rather than organic solvents like acetone, with fewer impurities formed under mild conditions.
  • Example: 2-Amino-1,3-thiazole derivatives were synthesized by reacting thioureido acid with chloroacetaldehyde in aqueous potassium carbonate, followed by acidification to pH 6. The formation of the thiazole ring was confirmed by NMR spectroscopy.

Method 2: Boc-Glycine Ethyl Ester Route via Lawesson Reagent and Ring Closure

  • Starting Material: Boc-glycine ethyl ester.
  • Key Reagents: Lawesson reagent (or alternatives like Davy reagent, Belleau reagent) for sulfurization, bromoacetaldehyde for ring closure.
  • Reaction Sequence:
    • Ammonification of Boc-glycine ethyl ester to Boc-G-NH2.
    • Sulfurization to Boc-amido sulfamide intermediate.
    • Ring closure with bromoacetaldehyde to form 2-N-Boc-amine methyl-thiazole.
    • Boc deprotection in hydrochloric acid-methanol to yield the target hydrochloride salt.
  • Reaction Conditions: Mild temperatures ranging from room temperature to 120 °C depending on the step; solvents include tetrahydrofuran, methanol, ethanol, and dioxane.
  • Advantages:
    • Uses inexpensive and readily available raw materials.
    • High purity products without need for chromatographic purification.
    • Suitable for industrial-scale production due to mild conditions and simplified purification.
  • Yields: Good to high yields reported, with reaction times from 2 to 24 hours depending on the step.
  • Safety Notes: Avoids use of hazardous azide reagents and ultralow temperature conditions common in other methods.

Method 3: Sulfonylation and Alkylation of 2-Aminothiazole

  • Starting Material: Commercially available 2-aminothiazole.
  • Procedure:
    • Sulfonylation of 2-aminothiazole with sulfonyl chlorides in aqueous sodium acetate at elevated temperatures (80-85 °C).
    • Subsequent alkylation with appropriate alkylating agents to introduce the butan-2-amine side chain.
  • Yields: High yields (up to 82%) reported for sulfonylated intermediates.
  • Applications: This method is primarily used to prepare 2-aminothiazole sulfonamide derivatives but can be adapted for related amine functionalizations.

Method 4: Introduction of Trifluoromethyl Group and Amination

  • Note: While this method specifically describes 2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]butan-2-amine hydrochloride, it provides insights into functionalization strategies relevant to the preparation of thiazole amine hydrochlorides.
  • Key Reagents: Trifluoromethyltrimethylsilane (TMSCF3) with fluoride source under high pressure and temperature in stainless steel autoclaves.
  • Outcome: Efficient introduction of trifluoromethyl groups into thiazole precursors, followed by amination steps to yield the target amine hydrochloride salt.
  • Handling: The compound is stable as a white to off-white powder under controlled humidity and temperature.

Summary Table of Preparation Methods

Method No. Starting Materials Key Reagents/Conditions Temperature Range Yield (%) Advantages Notes
1 Thioureido acid + α-haloketone Aqueous K2CO3, acidification Room temp to reflux High Mild conditions, fewer impurities Confirmed by NMR; water better than acetone
2 Boc-glycine ethyl ester Lawesson reagent, bromoacetaldehyde, HCl-MeOH 20–120 °C High Industrially scalable, no chromatography needed Avoids hazardous azides
3 2-Aminothiazole Sulfonyl chlorides, sodium acetate, alkylating agents 80–85 °C Up to 82 High yield sulfonylation and alkylation Adaptable for various derivatives
4 Thiazole precursor + TMSCF3 TMSCF3, fluoride source, high pressure autoclave Elevated pressure/temp Not specified Efficient trifluoromethylation Specialized equipment required

Research Findings and Analytical Confirmation

  • NMR spectroscopy (¹H and ¹³C) is routinely used to confirm the formation of the thiazole ring and substitution patterns.
  • The presence of characteristic singlets for CH2 groups and resonances for C=O and C=N groups confirm successful cyclization.
  • Purity assessments indicate that mild reaction conditions reduce byproduct formation, enhancing yield and simplifying purification.
  • Stability studies show that hydrochloride salts of these amines are stable under ambient conditions but require protection from moisture.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Thiazol-2-yl)butan-2-amine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Sodium hydride in DMF.

Major Products Formed

Scientific Research Applications

2-(1,3-Thiazol-2-yl)butan-2-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-Thiazol-2-yl)butan-2-amine hydrochloride involves its interaction with specific molecular targets. For instance, thiazole derivatives are known to bind to enzymes and receptors, modulating their activity. This compound may interact with enzymes involved in metabolic pathways, leading to various biological effects such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with 2-(1,3-thiazol-2-yl)butan-2-amine hydrochloride, differing in heterocyclic rings, substituents, or backbone chains:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Structural Features Hydrogen Bonding Capacity
[2-(1,3-Benzoxazol-2-yl)ethyl]amine HCl (1332530-19-4) C₉H₁₁ClN₂O 198.65 Benzoxazole ring (O instead of S), ethylamine backbone 3 H-acceptors, 1 H-donor
1-(Thiazol-2-yl)ethanamine dihydrochloride (92932-33-7) C₅H₁₁Cl₂N₂S 205.13 Thiazole ring, ethanamine backbone, dual HCl 2 H-acceptors, 2 H-donors (NH₂⁺·2Cl⁻)
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide C₁₁H₈Cl₂N₂OS 303.16 Thiazole ring, acetamide linker, dichlorophenyl substituent 3 H-acceptors (amide, thiazole), 1 H-donor (NH)
Key Observations:

Thiazole-containing compounds (e.g., the target compound and 92932-33-7) retain sulfur’s electron-withdrawing effects, which may enhance stability in biological systems .

The acetamide linker in 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide introduces a carbonyl group, enabling stronger hydrogen bonding (N–H⋯O and C=O⋯H interactions) compared to the amine hydrochloride’s ionic and N–H⋯Cl bonds .

Hydrogen Bonding and Crystal Packing :

  • The target compound’s hydrochloride salt forms ionic lattices with N–H⋯Cl bonds, whereas neutral amides (e.g., the dichlorophenylacetamide) exhibit R₂²(8) dimerization motifs via N–H⋯N bonds .
  • Benzoxazole derivatives may form weaker hydrogen bonds due to oxygen’s lower polarizability compared to sulfur or chloride .

Physicochemical and Functional Implications

  • Solubility : The hydrochloride salt form of the target compound enhances water solubility compared to neutral analogues like the dichlorophenylacetamide .
  • Bioactivity : Thiazole rings are associated with antimicrobial and antiviral properties, while benzoxazole derivatives often exhibit fluorescence and optoelectronic applications .
  • Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to other thiazole amines, such as condensation of thiazole precursors with ketones or Grignard reagents, followed by HCl salt formation .

Commercial and Research Relevance

  • Suppliers : The target compound is supplied by specialized manufacturers (e.g., American Elements) focusing on high-purity materials for pharmaceutical R&D .
  • Applications : Structural analogues like the dichlorophenylacetamide are studied for their coordination chemistry (e.g., as ligands for metal complexes), whereas the target compound’s amine hydrochloride may serve as a precursor for drug candidates .

Biological Activity

2-(1,3-Thiazol-2-yl)butan-2-amine hydrochloride is a thiazole-derived compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its antimicrobial and anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its involvement in various biological activities. The presence of the amine functional group enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown efficacy against several bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism may involve the inhibition of key enzymes or disruption of cellular processes in bacteria.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The anticancer potential of thiazole derivatives, including this compound, has been extensively studied. In vitro studies have demonstrated selective cytotoxicity against various cancer cell lines, particularly colorectal adenocarcinoma (Caco-2) cells. The compound's activity was assessed using the MTT assay, revealing a significant reduction in cell viability at higher concentrations .

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineConcentration (µM)Viability (%)p-value
A54910078.5NS
Caco-210039.8<0.001

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial survival and cancer cell proliferation.
  • Cell Signaling Disruption : It can interfere with cellular signaling pathways that regulate growth and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the thiazole ring and the amine group can significantly influence biological activity. For instance, the introduction of electron-donating groups on the phenyl ring enhances anticancer activity by improving binding affinity to target proteins .

Table 3: Structure-Activity Relationship Insights

ModificationEffect on Activity
Methyl group at position 4Increased cytotoxicity
Halogen substitution on phenyl ringEnhanced binding affinity
N,N-Dimethyl substitutionAltered selectivity for cancer cells

Case Studies

Several studies have highlighted the potential of thiazole derivatives in clinical settings:

  • Antibacterial Efficacy : A study demonstrated that derivatives similar to this compound effectively reduced bacterial load in infected mice models.
  • Cytotoxicity in Cancer Research : In a comparative study with cisplatin, thiazole derivatives were shown to possess comparable or superior anticancer effects against certain cell lines, indicating their potential as alternative therapeutic agents .

Q & A

Q. How can synthetic byproducts or degradation products be identified and characterized?

  • Methodological Answer :
  • LC-HRMS : Acquire high-resolution mass spectra to identify impurities via exact mass (<5 ppm error).
  • Forced degradation : Expose the compound to heat, light, and oxidative conditions (H₂O₂).
  • Isolation : Use preparative TLC or flash chromatography for structural elucidation of byproducts via 2D NMR .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1,3-Thiazol-2-yl)butan-2-amine hydrochloride
Reactant of Route 2
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2-(1,3-Thiazol-2-yl)butan-2-amine hydrochloride

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